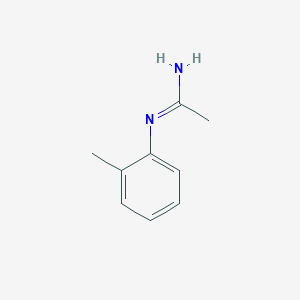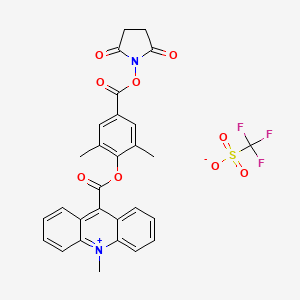![molecular formula C10H10N2O3 B13841834 Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)
Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The reaction proceeds through cyclocondensation to form the pyrazolopyridine core, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory and neuroprotective effects .
Comparación Con Compuestos Similares
Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Methyl pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds have similar structures but differ in the position of the pyrazole ring fusion.
1H-Pyrazolo[3,4-b]pyridines: These compounds have different tautomeric forms and substitution patterns, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-5-3-4-8-7(10(13)15-2)6-11-12(8)9/h3-6H,1-2H3 |
Clave InChI |
XVUYSAAJKOALKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C=NN21)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)


![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)

![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)


